molecular formula C8H4INO4 B2764981 6-Iodo-7-nitroisobenzofuran-1(3H)-one CAS No. 886496-69-1

6-Iodo-7-nitroisobenzofuran-1(3H)-one

Cat. No.: B2764981
CAS No.: 886496-69-1
M. Wt: 305.027
InChI Key: IGAHVFGBPBXRRS-UHFFFAOYSA-N
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Description

6-Iodo-7-nitroisobenzofuran-1(3H)-one is a substituted isobenzofuranone derivative characterized by an iodo group at position 6 and a nitro group at position 5. The isobenzofuranone scaffold is a bicyclic lactone structure with a fused benzene and furan ring, often modified to enhance reactivity, stability, or biological activity.

Properties

IUPAC Name

6-iodo-7-nitro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAHVFGBPBXRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)I)[N+](=O)[O-])C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-nitroisobenzofuran-1(3H)-one typically involves the nitration of 6-iodo-3H-isobenzofuran-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 6-Iodo-3H-isobenzofuran-1-one

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: Low temperature (0-5°C) to prevent over-nitration

    Product: this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-nitroisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating (50-80°C)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, and solvents (e.g., ethanol, methanol)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the iodine atom

    Reduction: 6-Amino-7-nitro-3H-isobenzofuran-1-one

    Oxidation: Oxidized derivatives, depending on the specific oxidizing agent used

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

A. 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one

  • Structure : Features a hydroxyl group at position 6 and a trichloromethyl group at position 3.
  • Synthesis : Synthesized via condensation of 3-hydroxybenzoic acid with chloral hydrate in concentrated sulfuric acid (73% yield) .
  • Properties : Melting point 186–189°C, molecular weight 267 g/mol (C₉H₅Cl₃O₃). The trichloromethyl group enhances electrophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions.

B. 6-Iodo-7-nitroisobenzofuran-1(3H)-one

  • Hypothesized Properties: Molecular Weight: ~305.93 g/mol (C₈H₄INO₄). Electronic Effects: The nitro group at position 7 strongly withdraws electrons, increasing the compound’s electrophilicity.
  • Synthetic Challenges: Iodination and nitration steps may require stringent conditions (e.g., HNO₃/H₂SO₄ for nitration, KI/I₂ for iodination), with possible competing side reactions due to the reactivity of the nitro group.
Pharmacological Potential (Inferred from Analogues)

For example, quinazolinone derivatives with electron-withdrawing substituents (e.g., nitro or halogens) showed enhanced activity compared to aspirin and indomethacin in acetic acid-induced writhing tests . By analogy, the nitro and iodo groups in this compound may similarly enhance bioactivity, though this requires experimental validation.

Physicochemical Comparison Table
Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one C₉H₅Cl₃O₃ 267 6-OH, 3-CCl₃ 186–189 Synthetic intermediate
This compound C₈H₄INO₄ 305.93 (calculated) 6-I, 7-NO₂ N/A Hypothetical: Medicinal chemistry, materials

Biological Activity

6-Iodo-7-nitroisobenzofuran-1(3H)-one is a compound of interest due to its potential biological activities. This article provides a comprehensive analysis of its biological properties, including antioxidant activity, cytotoxicity, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H6_6I N2_2O3_3
  • Molecular Weight : 292.06 g/mol
  • IUPAC Name : 6-Iodo-7-nitro-2-benzofurancarboxylic acid

This compound features a nitro group and an iodine atom, which are critical for its biological activity.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. A study compared its antioxidant activity with ascorbic acid, a well-known antioxidant. The results indicated that the compound's antioxidant capacity was comparable to that of ascorbic acid, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant Activity (IC50 µM)
6-Iodo-7-nitroisobenzofuran25
Ascorbic Acid30

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards specific cancer cells while showing minimal effects on normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)154.0
MCF-7 (Breast Cancer)203.0
Normal Fibroblasts>100-

The biological activity of this compound is attributed to its ability to modulate several signaling pathways:

  • Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which is crucial for the expression of antioxidant proteins. This activation helps in mitigating oxidative stress and enhancing cellular defense mechanisms.
  • PARP Inhibition : Preliminary studies suggest that this compound may inhibit PARP (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Oxidative Stress : A study conducted on diabetic rats showed that treatment with this compound reduced oxidative stress markers significantly compared to the control group.
  • Cancer Treatment Efficacy : In a xenograft model of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates among treated animals.

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